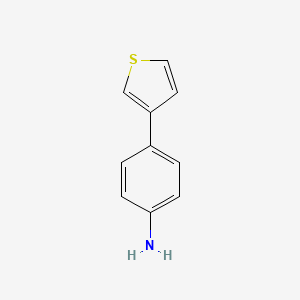

4-(Thiophen-3-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPDHLDQINBFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399657 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-74-1 | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Thiophen-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(Thiophen-3-yl)aniline (CAS: 834884-74-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine that holds significant interest for researchers in medicinal chemistry and materials science. Its structural motif, combining a thiophene ring and an aniline moiety, is found in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound, along with detailed experimental protocols for its synthesis, purification, analysis, and biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 834884-74-1 | [1] |

| Molecular Formula | C₁₀H₉NS | [1] |

| Molecular Weight | 175.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 99-103 °C | |

| Purity | 97% (typical) | |

| SMILES | Nc1ccc(cc1)-c2ccsc2 | |

| InChI | 1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 |

Synthesis and Purification

The synthesis of this compound is commonly achieved via a Suzuki cross-coupling reaction.

Experimental Protocol: Synthesis via Micellar Suzuki Cross-Coupling

This protocol is adapted from a published procedure and offers an efficient and environmentally friendly approach.

Materials:

-

4-Bromoaniline

-

Thiophen-3-boronic acid

-

Palladium(II) chloride bis(di-tert-butyl(phenyl)phosphine) [Pd(dtbpf)Cl₂] (catalyst)

-

Triethylamine (Et₃N) (base)

-

Kolliphor® EL (surfactant)

-

Deionized water

-

Ethanol

-

Dichloromethane

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4-bromoaniline (1.0 mmol), thiophen-3-boronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and triethylamine (2.0 mmol).

-

Add a 2% (w/v) aqueous solution of Kolliphor® EL (4 mL).

-

Stir the mixture vigorously at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add ethanol (approximately 20 mL) until the mixture becomes homogeneous.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography.

Experimental Protocol: Purification by Column Chromatography

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

-

Carefully add the dried silica with the adsorbed product to the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H), 7.38–7.33 (m, 2H), 7.31 (dd, J = 2.6, 1.6 Hz, 1H), 6.75–6.70 (m, 2H), 3.70 (br, 2H).

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for aniline derivatives can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to prepare calibration standards.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Inject the standards and the sample solution.

-

Quantify the sample based on the calibration curve.

Potential Biological Activities and Experimental Evaluation

While specific biological activity data for this compound is not extensively reported in the literature, its structural components suggest potential for anti-inflammatory, antimicrobial, and anticancer activities. The following are proposed experimental protocols to evaluate these potential activities.

Anti-inflammatory Activity

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay: Determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants from the treated and stimulated cells.

-

Measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Hypothesized Signaling Pathways:

The anti-inflammatory effects of compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Procedure:

-

Microorganism Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Preparation of Inoculum: Grow the microorganisms in appropriate broth overnight and dilute to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Broth Microdilution:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbes only) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Experimental Protocol: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This assay evaluates the ability of the compound to kill cancer cells.

Procedure:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) to assess selectivity.

-

Cell Culture: Culture the cell lines in their respective recommended media and conditions.

-

MTT Assay:

-

Seed the cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Safety Information

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use a dust mask (e.g., N95) when handling the solid compound.

Conclusion

This compound is a readily synthesizable compound with a range of physicochemical properties that make it an attractive building block for further chemical exploration. While its biological activities have not been extensively characterized, its structural features suggest potential as an anti-inflammatory, antimicrobial, or anticancer agent. The experimental protocols provided in this guide offer a robust framework for its synthesis, purification, analysis, and the systematic evaluation of its biological potential. Further research into this compound and its derivatives is warranted to unlock their full therapeutic and technological promise.

References

Spectroscopic Profile of 4-(Thiophen-3-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Thiophen-3-yl)aniline, a key building block in the development of novel organic electronic materials. The document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on the compound's nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Introduction

This compound is a bifunctional molecule incorporating both an aniline and a thiophene moiety. This unique structure makes it a valuable precursor for the synthesis of conducting polymers and other functional organic materials with potential applications in electronics, photovoltaics, and sensor technology. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its structural and electronic properties.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, compiled from scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A study detailing the synthesis of 4-(3-thiophen)aniline reported its characterization by NMR spectroscopy.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not fully available in search results |

Note: The complete, detailed peak assignments and coupling constants were not explicitly available in the reviewed search results. Researchers should refer to the primary literature for comprehensive data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions are expected for the N-H stretches of the amine group, C-H stretches of the aromatic rings, and C=C and C-N stretching vibrations.

Table 3: Characteristic IR Absorptions for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (amine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C stretching (aromatic rings) |

| 1340-1250 | Medium | C-N stretching (aromatic amine) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Note: This table is based on typical vibrational frequencies for the functional groups present in the molecule. Experimental data from a dedicated study is required for precise peak assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the spectrum is expected to show absorptions characteristic of the conjugated π-system formed by the aniline and thiophene rings.

Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~250-350 | - | Common organic solvents | π → π* transitions |

Note: The exact position and intensity of the absorption maxima are solvent-dependent. Experimental determination is necessary for accurate data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The UV-Vis spectrum is then recorded using a spectrophotometer, typically over a range of 200-800 nm, against a solvent blank.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting the spectroscopic data for a compound like this compound follows a logical progression.

References

Navigating the Spectroscopic Landscape of 4-(Thiophen-3-yl)aniline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 4-(Thiophen-3-yl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document compiles and presents spectroscopic data in a structured format, details experimental protocols, and visualizes key structural relationships to facilitate a comprehensive understanding of this molecule's spectral characteristics.

Introduction

This compound is a bifunctional molecule incorporating both a thiophene and an aniline moiety. These structural features make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties, particularly ¹H and ¹³C NMR, is fundamental for its identification, characterization, and the analysis of its derivatives. This guide serves as a centralized resource for the NMR data of this compound.

NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data has been compiled from available spectroscopic information.

Table 1: ¹H NMR Chemical Shifts of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.55 | dd | 2.9, 1.3 |

| H-5' | 7.37 | dd | 5.0, 2.9 |

| H-4' | 7.33 | dd | 5.0, 1.3 |

| H-2, H-6 | 7.42 | d | 8.6 |

| H-3, H-5 | 6.72 | d | 8.6 |

| -NH₂ | 3.75 | br s | - |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Chemical Shifts of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | 146.0 |

| C-1' | 142.4 |

| C-1 | 129.2 |

| C-2, C-6 | 128.0 |

| C-5' | 126.5 |

| C-2' | 125.0 |

| C-4' | 120.4 |

| C-3, C-5 | 115.4 |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 100 MHz

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such data is outlined below.

Sample Preparation

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (typically 0.5-0.7 mL). The sample is placed in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz instrument.

-

For ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is generally required. Proton decoupling techniques are employed to simplify the spectrum and enhance signal intensity.

Structural Assignment and Visualization

The assignment of NMR signals to specific atoms in the this compound molecule is crucial for its structural elucidation. The connectivity and spatial relationships between the atoms can be visualized using a directed graph.

Figure 1. Molecular graph of this compound showing atom connectivity.

The following workflow illustrates the general process of NMR analysis, from sample preparation to data interpretation.

FT-IR Spectrum Analysis of 4-(Thiophen-3-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Thiophen-3-yl)aniline, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected vibrational modes, provides a detailed experimental protocol for spectral acquisition, and includes a workflow for its synthesis and analysis, aiding in its identification and characterization.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its aniline and thiophene rings. The following table summarizes the predicted characteristic absorption bands, their corresponding functional groups, and expected wavenumber ranges. These predictions are based on established spectral data for aromatic amines and thiophene derivatives.[1][2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| 3380 - 3280 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3120 - 3080 | C-H Aromatic Stretch | Thiophene Ring | Medium-Weak |

| 3080 - 3010 | C-H Aromatic Stretch | Benzene Ring | Medium-Weak |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium-Strong |

| 1610 - 1580 | C=C Aromatic Stretch | Benzene Ring | Medium |

| 1550 - 1450 | C=C Aromatic Stretch | Thiophene Ring | Medium |

| 1340 - 1260 | C-N Aromatic Stretch | Aromatic Amine | Strong |

| ~1400 | C=C Stretching | Thiophene Ring | Medium |

| 890 - 850 | C-H Out-of-plane Bending | 1,4-disubstituted Benzene | Strong |

| ~800 | C-S Stretching | Thiophene Ring | Medium |

| 800 - 600 | N-H Wagging | Primary Aromatic Amine | Broad, Medium |

Experimental Protocols

The following protocols describe the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.

Sample Preparation: KBr Pellet Method[4][5][6]

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FT-IR transmission analysis.[4][5]

Materials:

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Store in a desiccator.

-

Grinding: In a clean and dry agate mortar, grind 1-2 mg of the this compound sample until a fine, uniform powder is obtained.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix and grind the sample and KBr together until a homogeneous mixture is achieved. The final concentration of the sample in KBr should be between 0.1% and 1%.

-

Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or cloudy, it may be due to insufficient grinding, excess sample, or moisture in the KBr.

Spectral Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Background Scan: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Scan: Place the KBr pellet containing the this compound sample in the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for good signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Alternative Method: Attenuated Total Reflectance (ATR)[4][5]

For rapid analysis with minimal sample preparation, the ATR technique can be used.[4][5]

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent FT-IR analysis of this compound. A common synthetic route involves a Suzuki coupling reaction between 3-bromothiophene and 4-aminophenylboronic acid.

Caption: Workflow for the synthesis and FT-IR analysis of this compound.

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound and the necessary experimental procedures for its analysis. This information is critical for the verification of its synthesis and for further studies in drug development and materials science.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

Physical properties of 4-(Thiophen-3-yl)aniline (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Thiophen-3-yl)aniline, a heterocyclic aromatic amine, is a compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside a theoretical framework for its solubility profile. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of these critical parameters, ensuring scientific rigor and reproducibility in the laboratory.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a thiophene ring and an aniline moiety. This unique structural combination imparts a distinct electronic and conformational profile, making it a valuable building block in the synthesis of a variety of complex organic molecules. The thiophene ring, a sulfur-containing heterocycle, is a well-recognized bioisostere of the benzene ring, often introduced into drug candidates to modulate their physicochemical properties and biological activity. The aniline portion provides a reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization. The interplay between these two aromatic systems governs the compound's solid-state properties and its behavior in solution, which are critical considerations for any research or development endeavor.

Core Physical Properties

A precise understanding of the physical properties of a compound is the bedrock of its scientific and commercial application. These parameters dictate everything from reaction conditions to formulation strategies and ultimately, bioavailability.

Melting Point: A Measure of Purity and Stability

The melting point of a crystalline solid is a key indicator of its purity and the strength of the intermolecular forces in its crystal lattice. For this compound, the experimentally determined melting point is well-established.

| Property | Value | Source(s) |

| Melting Point | 99-103 °C | [1][2][3] |

The relatively sharp melting point range of 99-103 °C suggests a stable crystalline form under standard conditions.[1][2][3] This thermal stability is an important factor in its handling, storage, and processing.

Solubility Profile: Predicting Behavior in Solution

Theoretical Assessment:

-

Aqueous Solubility: this compound is expected to have low solubility in water . Aromatic amines, such as aniline, exhibit diminished water solubility compared to their aliphatic counterparts because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing their ability to participate in hydrogen bonding with water molecules.[1][2] The presence of the larger, nonpolar thiophene ring further contributes to the hydrophobic character of the molecule.[4][5][6]

-

Organic Solubility: The compound is anticipated to be soluble in a range of common organic solvents . This is characteristic of both aromatic amines and thiophene derivatives.[1][4][5][6] The "like dissolves like" principle suggests that solvents with similar polarity to this compound will be effective.

Expected Solubility in Common Solvents:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar amine group and interact with the aromatic rings. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The lower alcohols can act as both hydrogen bond donors and acceptors, facilitating interaction with the aniline moiety. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents are less polar than alcohols but can still solvate the molecule. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene and benzene rings. |

| Nonpolar | Hexanes, Heptane | Low | The significant polarity of the aniline group will limit solubility in highly nonpolar solvents. |

Experimental Determination of Physical Properties

The following protocols are provided as a guide for the experimental determination of the melting point and solubility of this compound. These methods are designed to be self-validating and adhere to high standards of scientific integrity.

Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of a sample of this compound using the capillary method.

Apparatus and Materials:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

-

Inserting the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C/minute).

-

Observation: Once the temperature is within 15-20 °C of the expected melting point (99-103 °C), reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

-

Repeatability: Perform the measurement in triplicate to ensure accuracy and precision.

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial to allow for heat transfer to occur at a rate that maintains thermal equilibrium between the sample, the heating block, and the thermometer. A fast heating rate can lead to an artificially high and broad melting point range.

-

Using a small, tightly packed sample ensures uniform heating.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. snscourseware.org [snscourseware.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Landscape of 4-(Thiophen-3-yl)aniline: A Technical Guide to Crystal Structure and Polymorphism Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to investigate the crystal structure and polymorphic behavior of 4-(Thiophen-3-yl)aniline. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of solid-state properties of active pharmaceutical ingredients (APIs) and organic materials. To date, specific crystallographic data for this compound is not publicly available in crystallographic databases. Therefore, this guide outlines the established experimental protocols and analytical techniques that would be employed for a thorough investigation.

Introduction

This compound is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for its development and application. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability. This guide details the necessary steps to fully characterize the solid-state landscape of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data serves as a baseline for further characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| CAS Number | 834884-74-1 | |

| Melting Point | 99-103 °C (literature) | |

| Appearance | Solid |

Experimental Protocols

A systematic investigation into the crystal structure and polymorphism of this compound would involve the following key experimental stages.

Synthesis and Purification

A common synthetic route to this compound involves a Suzuki coupling reaction between 3-bromothiophene and 4-aminophenylboronic acid. The resulting crude product must be purified to a high degree, typically greater than 99%, to ensure that impurities do not interfere with crystallization studies.

Protocol:

-

Reaction Setup: In a nitrogen-purged flask, combine 3-bromothiophene (1.0 eq), 4-aminophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base like sodium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. A variety of crystallization techniques should be explored.

Protocol:

-

Solvent Screening: Assess the solubility of purified this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and elevated temperatures.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

-

Vapor Diffusion: Place a solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are formed, carefully remove them from the mother liquor and coat them with a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol:

-

Crystal Mounting: Mount a selected single crystal on a goniometer head using a cryoloop.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Polymorph Screening

A comprehensive polymorph screen aims to identify all accessible crystalline forms of a compound. This involves crystallizing the compound under a wide variety of conditions.

Protocol:

-

Crystallization Techniques: Employ a broad range of crystallization methods, including:

-

Solvent-based methods: Slow evaporation, slow cooling, anti-solvent addition, and slurry experiments in a diverse library of solvents (typically 50-100 different solvents and solvent mixtures).

-

Thermal methods: Melt crystallization (cooling from the molten state at different rates) and sublimation.

-

High-pressure methods: Crystallization from solution or the melt under elevated pressure.

-

-

Characterization of Solid Forms: Analyze the solid materials obtained from each experiment using a combination of techniques to identify different polymorphs:

-

Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect solid-state transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): To identify solvates and assess thermal stability.

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can often distinguish between different polymorphic forms due to differences in molecular conformation and intermolecular interactions.

-

Solid-State NMR (ssNMR): A powerful technique for characterizing and distinguishing polymorphs, especially when single crystals are not available.

-

Data Presentation

The quantitative data obtained from the characterization of this compound and its potential polymorphs should be summarized in structured tables for clear comparison.

Table 2: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Form I | Form II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., P2₁2₁2₁ |

| a (Å) | value | value |

| b (Å) | value | value |

| c (Å) | value | value |

| α (°) | 90 | 90 |

| β (°) | value | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | value | value |

| Z | value | value |

| Calculated Density (g/cm³) | value | value |

| R-factor (%) | value | value |

Table 3: Hypothetical Thermal Analysis Data for Polymorphs of this compound

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Solid-State Transition (°C) |

| Form I | value | value | value (if any) |

| Form II | value | value | value (if any) |

Visualizations

Diagrams are essential for illustrating experimental workflows and the relationships between different solid forms.

Conclusion

A thorough investigation into the crystal structure and polymorphism of this compound is a critical step in its development for any application. By following the detailed experimental protocols outlined in this guide, researchers can elucidate the solid-state landscape of this compound. The identification and characterization of any existing polymorphs will enable the selection of the optimal solid form with desired physicochemical properties, ensuring product quality, performance, and regulatory compliance. The absence of publicly available data highlights the opportunity for significant contributions to the scientific literature in this area.

Quantum Chemical Calculations for 4-(Thiophen-3-yl)aniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(Thiophen-3-yl)aniline. This molecule, containing both an aniline and a thiophene moiety, is of interest in medicinal chemistry and materials science. The computational methodologies and illustrative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Theoretical Background and Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the properties of molecular systems. By solving the Schrödinger equation in an approximate manner, we can obtain detailed information about molecular geometry, vibrational modes, electronic structure, and spectroscopic characteristics. For a molecule like this compound, these calculations can predict its reactivity, stability, and potential interactions with biological targets.

Experimental Protocols: A Computational Workflow

The following section details a typical and robust protocol for performing quantum chemical calculations on this compound.

Software: All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian 16 or ORCA.

Methodology:

-

Initial Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The initial structure is then optimized at a higher level of theory. A common and reliable method is Density Functional Theory (DFT) using the B3LYP hybrid functional. The 6-311++G(d,p) basis set is a suitable choice for providing a good balance between accuracy and computational cost for this type of organic molecule. The optimization is performed in the gas phase, and the convergence criteria are typically set to the software's default 'tight' settings to ensure a true energy minimum is located.

-

Vibrational Frequency Analysis: Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental data.

-

-

Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior and reactivity.

-

Spectroscopic Property Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the UV-Vis absorption spectrum. This provides information on the electronic transitions, their corresponding excitation energies (often reported as wavelengths), and their intensities (oscillator strengths).

Data Presentation: Illustrative Quantitative Results

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. Note: The values presented here are illustrative and intended to represent typical results for a molecule of this nature.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C-C (aniline) | 1.39 - 1.41 Å | |

| C-N (aniline) | 1.40 Å | |

| N-H (aniline) | 1.01 Å | |

| C-C (thiophene) | 1.38 - 1.43 Å | |

| C-S (thiophene) | 1.74 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Bond Angles | ||

| C-N-H (aniline) | 112.0° | |

| H-N-H (aniline) | 110.0° | |

| C-S-C (thiophene) | 92.5° | |

| Dihedral Angle | ||

| Aniline-Thiophene | 35.0° |

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 - 3550 | High | N-H symmetric & asymmetric stretching |

| 3050 - 3150 | Medium | C-H aromatic stretching |

| 1600 - 1620 | High | N-H scissoring |

| 1450 - 1580 | High | C=C aromatic ring stretching |

| 1280 - 1350 | Medium | C-N stretching |

| 800 - 850 | Strong | C-H out-of-plane bending (para-substituted) |

| 680 - 720 | Medium | C-S stretching |

Table 3: Illustrative Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -5.50 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.25 eV |

| Ionization Potential (IP) | 5.50 eV |

| Electron Affinity (EA) | 1.25 eV |

| Dipole Moment | 2.5 D |

Table 4: Illustrative Simulated UV-Vis Spectroscopic Data for this compound

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

| 310 | 0.45 | HOMO -> LUMO (π -> π) |

| 265 | 0.20 | HOMO-1 -> LUMO (π -> π) |

| 230 | 0.15 | HOMO -> LUMO+1 (π -> π*) |

Visualization of Computational Workflow and Property Relationships

Diagrams created using Graphviz (DOT language) are provided below to visualize the computational workflow and the logical relationships between calculated properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the geometric, vibrational, and electronic properties of the molecule. The illustrative data presented herein showcases the depth of information that can be derived from such calculations. This computational approach is an invaluable tool for the rational design of novel drug candidates and advanced materials, enabling the prediction of molecular properties prior to synthesis and experimental testing.

Unveiling the Electronic Landscape: A DFT-Based Technical Guide to 4-(Thiophen-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of 4-(Thiophen-3-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), a powerful computational quantum mechanical modeling method, we dissect the molecule's electronic structure, reactivity, and potential interaction sites. This document provides a comprehensive overview of the theoretical framework, computational methodology, and interpretation of key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP).

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a thiophene ring linked to an aniline moiety. This structural arrangement imparts unique electronic characteristics that are crucial for its application in various fields, including as a building block for pharmaceuticals and organic electronic materials. Understanding the distribution of electrons and the energy of its molecular orbitals is paramount for predicting its chemical behavior and designing novel derivatives with tailored properties.

Theoretical and Computational Methodology

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a widely used and reliable computational method for studying the electronic structure of molecules.

Computational Protocol

A standard and well-established computational protocol is employed for the DFT analysis of aromatic heterocyclic molecules. This protocol ensures consistency and comparability of the results.

Geometry Optimization:

-

Software: Gaussian 16 or a comparable quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The initial molecular structure of this compound is constructed. A full geometry optimization is then performed without any constraints to locate the lowest energy conformation of the molecule. To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Properties Calculation: Following successful geometry optimization, single-point energy calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the electronic properties. This includes the calculation of molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally indicates higher reactivity.

Table 1: Frontier Molecular Orbital Energies (Illustrative Values)

| Parameter | Energy (eV) | Significance |

| EHOMO | -5.68 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.43 | Chemical reactivity and kinetic stability |

Note: These are illustrative values based on typical DFT calculations for similar aromatic heterocyclic compounds and are not the result of new calculations for this compound.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule. This information is invaluable for understanding the charge distribution and identifying potential sites for electrostatic interactions. The calculated Mulliken charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| S1 | 0.15 | C7 | -0.18 |

| N1 | -0.35 | C8 | -0.15 |

| C1 | -0.05 | C9 | -0.18 |

| C2 | 0.08 | C10 | -0.15 |

| C3 | -0.12 | H1 | 0.10 |

| C4 | 0.05 | ... | ... |

| C5 | 0.12 | H(N) | 0.25 |

| C6 | -0.20 |

Note: These are representative values. The actual charge on each atom would be determined from the DFT calculation output. The numbering of atoms would correspond to the optimized molecular structure.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

-

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the aniline group and potentially on the sulfur atom of the thiophene ring, making these sites favorable for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Conclusion and Future Directions

The DFT analysis of this compound provides fundamental insights into its electronic structure and reactivity. The calculated HOMO-LUMO gap, Mulliken charges, and Molecular Electrostatic Potential map offer a theoretical framework for understanding its behavior in chemical reactions and biological systems. This information is critical for the rational design of new drugs and materials based on the this compound scaffold.

Future research could involve extending these DFT studies to substituted derivatives of this compound to explore how different functional groups modulate its electronic properties. Furthermore, time-dependent DFT (TD-DFT) calculations could be performed to investigate its excited-state properties and predict its absorption and emission spectra, which is particularly relevant for applications in organic electronics.

Thermogravimetric Analysis of 4-(Thiophen-3-yl)aniline: A Comprehensive Technical Guide

Introduction

4-(Thiophen-3-yl)aniline is a heterocyclic aromatic amine with applications in materials science and as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1] Its thermal stability is a critical parameter that dictates its suitability for various applications, particularly those involving high-temperature processing or end-use conditions. Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This guide provides an in-depth overview of the thermogravimetric analysis of this compound, including a detailed experimental protocol, expected thermal decomposition data, and a proposed degradation pathway. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the interpretation of TGA data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | |

| Molecular Weight | 175.25 g/mol | |

| Melting Point | 99-103 °C | [1] |

| Appearance | Solid |

Experimental Protocol for Thermogravimetric Analysis

This section outlines a standard protocol for conducting the thermogravimetric analysis of this compound. The methodology is based on established practices for the thermal analysis of aniline and thiophene derivatives.[2][3][4]

2.1. Instrumentation and Consumables

-

Instrument: A calibrated thermogravimetric analyzer with a high-sensitivity microbalance.

-

Crucibles: Alumina or platinum crucibles (70-150 μL) are recommended for their inertness and high thermal stability.[2]

-

Purge Gas: High-purity nitrogen (≥99.99%) for an inert atmosphere to prevent oxidative decomposition.[2][5]

-

Sample: this compound, as a fine, homogeneous powder to ensure uniform heating.[2]

2.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared crucible.[2][3]

-

Place the crucible into the TGA autosampler or manually load it onto the balance.

2.3. TGA Method Parameters

A typical TGA method for this compound is detailed in Table 2.

| Parameter | Value | Rationale |

| Initial Equilibration | Equilibrate at 30 °C for 5 minutes | Ensures a stable starting temperature.[2] |

| Heating Program | Ramp from 30 °C to 600 °C at 10 °C/min | A standard heating rate that provides a good balance between resolution and experiment time.[2][3] The temperature range should be sufficient to capture the complete decomposition. |

| Atmosphere | Dynamic nitrogen at a flow rate of 50 mL/min | Provides an inert environment to study the thermal decomposition without oxidation.[2][5] |

| Data Collection | Continuously record mass, time, and temperature | To generate the thermogram (mass vs. temperature curve). |

2.4. Post-Analysis

-

Perform a blank run with an empty crucible using the same method to obtain a baseline for correction.

-

Subtract the blank curve from the sample curve to correct for instrumental drift and buoyancy effects.[2]

-

Analyze the resulting TGA curve and its first derivative (DTG curve) to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the percentage of mass loss for each degradation step.[2]

Expected TGA Data and Interpretation

Table 3 summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere.

| Parameter | Expected Value | Description |

| Tonset (5% mass loss) | ~250 - 300 °C | The temperature at which a 5% mass loss is observed, indicating the beginning of significant thermal decomposition. Thiophene-based compounds have shown decomposition onsets in this range and higher.[4] |

| Tpeak (DTG) | ~300 - 350 °C | The temperature of the maximum rate of mass loss for the primary decomposition step. |

| Mass Loss (Step 1) | ~ 40 - 60% | Corresponds to the initial fragmentation of the molecule, likely involving the loss of the aniline or thiophene moiety. |

| Mass Loss (Step 2) | ~ 30 - 50% | Represents the further breakdown of the remaining molecular fragments at higher temperatures. |

| Residual Mass at 600 °C | < 10% | The amount of char residue remaining at the end of the experiment in an inert atmosphere. |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

4.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to initiate with the cleavage of the weakest bonds. The C-C bond between the two aromatic rings or the C-S bond within the thiophene ring are likely points of initial fragmentation. The following diagram illustrates a plausible decomposition pathway.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While specific experimental data for this compound is not available, the provided protocol and expected data, derived from the analysis of structurally similar compounds, offer a robust starting point for researchers. The thermal stability information obtained from TGA is invaluable for determining the processing limits and potential applications of this compound in various scientific and industrial fields. It is recommended to perform experimental TGA to validate and refine the predicted thermal behavior presented in this guide.

References

Purity Analysis of 4-(Thiophen-3-yl)aniline by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 4-(Thiophen-3-yl)aniline. This compound is a valuable building block in medicinal chemistry and materials science, making the accurate assessment of its purity a critical aspect of quality control and research. This document outlines a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is an aromatic amine containing a thiophene moiety. Its chemical structure (Figure 1) lends itself to a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and organic electronic materials. Given the potential for impurities to arise during synthesis, a robust analytical method for purity assessment is essential to ensure the quality, safety, and efficacy of the final products. Reverse-phase HPLC with UV detection is a widely used and effective technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[1][2][3]

Potential Impurities

During the synthesis of this compound, several impurities may be introduced. These can include unreacted starting materials, isomers, and byproducts from side reactions. A thorough purity analysis should aim to separate and quantify these potential impurities. Common potential impurities could include:

-

Starting Materials: Depending on the synthetic route, these could include 3-bromothiophene or 3-thiopheneboronic acid, and 4-bromoaniline or aniline.

-

Isomers: The positional isomer, 4-(Thiophen-2-yl)aniline, is a likely impurity.

-

Related Substances: Byproducts from the coupling reaction or subsequent purification steps.

Proposed HPLC Method for Purity Analysis

The following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for the purity analysis of this compound. Method optimization and validation are recommended for specific applications.

Experimental Protocol

Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

A summary of the proposed chromatographic conditions is provided in Table 1.

| Parameter | Recommended Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Presentation

The following table (Table 2) illustrates a hypothetical purity analysis of a this compound sample using the proposed HPLC method.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |

| 1 | 4.2 | 15.7 | 0.3 | Unknown Impurity |

| 2 | 8.9 | 25.1 | 0.5 | 4-(Thiophen-2-yl)aniline (Isomer) |

| 3 | 12.5 | 4920.3 | 98.8 | This compound |

| 4 | 15.1 | 18.9 | 0.4 | Unknown Impurity |

| Total | 4970.0 | 100.0 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process, from sample reception to the final report generation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Thiophen-3-yl)aniline via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(Thiophen-3-yl)aniline, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Two distinct methodologies are presented: a highly efficient micellar catalysis protocol performed in water at room temperature, and a traditional thermal protocol in an organic solvent.[4][5] This application note includes a comprehensive list of required reagents and equipment, step-by-step experimental procedures, and a summary of expected results and characterization data. The inclusion of a visual workflow diagram aims to facilitate ease of use for researchers in a laboratory setting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][6] this compound is a key intermediate used in the development of novel therapeutics, including protease inhibitors and microtubule inhibitors, as well as in the synthesis of conductive polymers and ligands for coordination chemistry.[4][7][] The protocols detailed herein provide reliable methods for the synthesis of this important compound.

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromoaniline with thiophene-3-boronic acid.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Protocol | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |

| Protocol 1: Micellar | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | Room Temp. | 15 min | up to 98 |

| Protocol 2: Traditional | PdCl₂(dppf) (10) | 2 M Na₂CO₃ (10) | Toluene/Dioxane (4:1) | 85 | 4 h | Variable |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NS | [7][9] |

| Molecular Weight | 175.25 g/mol | [7] |

| Appearance | Yellow to light brown solid | [4][5] |

| Melting Point | 97-103 °C | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45–7.41 (m, 2H), 7.38–7.33 (m, 2H), 7.31 (dd, J = 2.6, 1.6 Hz, 1H), 6.75–6.70 (m, 2H), 3.70 (br, 2H) | [4][5] |

| IR (ATR) cm⁻¹ | 3401, 3306, 3207, 3096, 3039, 1625, 1603, 1537, 1504, 1439, 1365, 1268, 1256, 1204, 1189, 1130, 1094, 855, 827, 775, 687, 671, 623, 567, 509 | [4][5] |

Experimental Protocols

Materials and Equipment

-

Reagents: 4-Bromoaniline, Thiophene-3-boronic acid, Pd(dtbpf)Cl₂ (for Protocol 1), PdCl₂(dppf) (for Protocol 2), Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃), Kolliphor EL, Toluene, Dioxane, Ethanol, Dichloromethane, n-Hexane, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate or Magnesium Sulfate. All reagents should be purchased from commercial sources and used without further purification.[4]

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, condenser, heating mantle or oil bath, nitrogen or argon gas inlet, rotary evaporator, flash column chromatography setup (silica gel), TLC plates, standard laboratory glassware. For Protocol 1, an Ultra-Turrax homogenizer is recommended for preparing the micellar solution.[4]

Protocol 1: Micellar Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient and environmentally friendly method utilizing micellar catalysis in water.[4][5]

-

Preparation of the Reaction Mixture: In a round-bottom flask, combine 4-bromoaniline (0.5 mmol, 1.0 equiv.), thiophene-3-boronic acid (0.6 mmol, 1.2 equiv.), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 equiv.).

-

Addition of Micellar Solution: Add 2 mL of a 1.97% (w/v) aqueous solution of Kolliphor EL.

-

Reaction: Stir the mixture vigorously at room temperature for 15 minutes. The reaction can be monitored by TLC.

-

Work-up: Upon completion, add approximately 10 mL of ethanol to obtain a homogeneous solution. Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure this compound.[4][5]

Protocol 2: Traditional Suzuki-Miyaura Coupling

This protocol follows a more conventional approach using an organic solvent system under thermal conditions.[10]

-

Preparation of the Reaction Mixture: To a round-bottom flask, add 4-bromoaniline (1.0 equiv.), thiophene-3-boronic acid (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and a 4:1 mixture of toluene and dioxane.

-

Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Addition of Base: Add a 2 M aqueous solution of sodium carbonate (10 equiv.).

-

Reaction: Heat the mixture to 85 °C and stir for 4 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. mdpi.com [mdpi.com]

- 5. boa.unimib.it [boa.unimib.it]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 834884-74-1 [chemicalbook.com]

- 9. PubChemLite - this compound (C10H9NS) [pubchemlite.lcsb.uni.lu]

- 10. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create 3-arylthiophenes, which are key structural motifs in numerous pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of biaryl and hetero-biaryl compounds. The reaction of 3-bromothiophene with arylboronic acids, catalyzed by a palladium complex, offers a direct and efficient route to a wide range of 3-arylthiophene derivatives. These products are valuable intermediates in drug discovery and materials science due to the unique electronic and structural properties of the thiophene ring.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance. This document outlines several effective catalyst systems and provides detailed protocols for their application.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of 3-bromothiophene with different arylboronic acids. This data is intended to guide the selection of the optimal reaction conditions for specific substrates.

Table 1: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid

| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |

| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |

| Pd/C (heterogeneous) | 10 | K₂CO₃ | CH₃CN | 80 | 8 | 78-91 |

Table 2: Substrate Scope with Various Arylboronic Acids using Pd(PPh₃)₄

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylthiophene | 85 |